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Abstract

Feniralstat (KVD-824) is a potent and selective small-molecule inhibitor of plasma kallikrein, a
key enzyme in the kallikrein-kinin system. This technical guide provides a comprehensive
overview of the publicly available in vitro and in vivo studies on the efficacy of Feniralstat. The
primary therapeutic areas of investigation for Feniralstat have been Hereditary Angioedema
(HAE) and Diabetic Macular Edema (DME), conditions in which plasma kallikrein-mediated
production of bradykinin plays a significant pathological role. This document summarizes key
guantitative data, details relevant experimental protocols, and visualizes the underlying
signaling pathways and experimental workflows.

Introduction

Feniralstat is a pyrazole derivative developed by KalVista Pharmaceuticals for the prophylactic
treatment of HAE and for DME.[1] Its mechanism of action is the direct inhibition of plasma
kallikrein, thereby preventing the cleavage of high-molecular-weight kininogen (HMWK) to
bradykinin.[1][2] Bradykinin is a potent vasodilator that increases vascular permeability, leading
to the swelling characteristic of HAE attacks and contributing to the retinal edema seen in DME.

[2]3]

In Vitro Efficacy
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Potency and Selectivity

In vitro studies have demonstrated that Feniralstat is a highly potent inhibitor of human plasma
kallikrein. The key efficacy parameter, the half-maximal inhibitory concentration (IC50), has
been determined through enzymatic assays.

Target Enzyme IC50 (nM) Reference
Human Plasma Kallikrein
6.7 [1]
(pKal)
Human KLK1 >40,000 [1]
Human FXla >40,000 [1]
Human Factor Xlla >40,000 [1]

Table 1: In Vitro Potency and Selectivity of Feniralstat

Experimental Protocol: Plasma Kallikrein Inhibition
Assay

The in vitro potency of Feniralstat was likely determined using a fluorogenic substrate assay. A
general protocol for such an assay is as follows:

e Reagents and Materials:
o Purified human plasma kallikrein

o Fluorogenic substrate for plasma kallikrein (e.g., a peptide substrate conjugated to a
fluorophore like 7-amino-4-methylcoumarin (AMC))

o Feniralstat (KVD-824) dissolved in a suitable solvent (e.g., DMSO)
o Assay buffer (e.qg., Tris-HCI or HEPES buffer at physiological pH)
o Microplate reader capable of fluorescence detection

e Procedure:
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o Adilution series of Feniralstat is prepared in the assay buffer.

o Afixed concentration of human plasma kallikrein is added to the wells of a microplate
containing the different concentrations of Feniralstat.

o The enzyme and inhibitor are pre-incubated for a defined period to allow for binding.
o The reaction is initiated by the addition of the fluorogenic substrate.

o The increase in fluorescence, corresponding to the cleavage of the substrate by the
enzyme, is monitored over time using a microplate reader.

o The initial reaction rates are calculated for each inhibitor concentration.

o The IC50 value is determined by plotting the percentage of inhibition against the logarithm

of the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vivo Efficacy
Hereditary Angioedema (HAE)

The in vivo efficacy of Feniralstat for the prophylactic treatment of HAE was evaluated in
clinical trials. While preclinical animal model data for Feniralstat in HAE is not publicly
available in detail, a Phase 2 clinical trial (KOMPLETE) was initiated based on supportive
preclinical and Phase 1 data.[4]

3.1.1. Clinical Trial Data (KOMPLETE - Terminated)

The KOMPLETE trial was a Phase 2, randomized, double-blind, placebo-controlled study
designed to evaluate the efficacy and safety of three dose levels of Feniralstat for the long-
term prophylactic treatment of HAE Type | or I.[2][5] The trial was terminated due to safety
concerns related to elevated liver enzymes.[5]
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Treatment Group Dosing Regimen Primary Efficacy Endpoint

Rate of investigator-confirmed

Feniralstat (KVD-824) 300 mg twice daily
HAE attacks
) ) ] Rate of investigator-confirmed
Feniralstat (KVD-824) 600 mg twice daily
HAE attacks
) ] ) Rate of investigator-confirmed
Feniralstat (KVD-824) 900 mg twice daily
HAE attacks
] ] Rate of investigator-confirmed
Placebo Twice daily

HAE attacks

Table 2: Design of the Terminated Phase 2 KOMPLETE Clinical Trial for Feniralstat in HAE
3.1.2. Representative Experimental Protocol: Murine Model of Acute HAE Attack

While specific preclinical data for Feniralstat in HAE models is not available, a representative
model for evaluating plasma kallikrein inhibitors involves inducing an acute HAE-like attack in

mice.
e Animal Model: C1-inhibitor deficient (C1INH-/-) mice are a relevant model for HAE.

 Induction of Attack: An attack can be triggered by a stimulus that activates the contact
system, such as the administration of silica nanopatrticles.

o Drug Administration: Feniralstat would be administered orally at various doses prior to the
induction of the attack.

o Efficacy Assessment: The primary endpoint is often a measure of vascular permeability. This
can be quantified by:

o Evans Blue Dye Extravasation: Evans blue dye, which binds to albumin, is injected
intravenously. Increased vascular permeability leads to the leakage of the dye-albumin
complex into the tissues, which can be quantified spectrophotometrically after tissue
extraction.
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o Measurement of Edema: Paw swelling can be induced by local injection of a trigger, and
the change in paw volume is measured over time.

Diabetic Macular Edema (DME)

Preclinical studies have shown that oral plasma kallikrein inhibitors can be effective in animal
models of diabetic retinopathy, a precursor to DME.[3] These studies suggest that inhibiting
plasma kallikrein can reduce the retinal vascular permeability associated with diabetes. While
specific quantitative in vivo efficacy data for Feniralstat in DME models is not publicly
available, the following describes a relevant animal model and protocol.

3.2.1. Representative Experimental Protocol: Streptozotocin-Induced Diabetic Rat Model

¢ Animal Model: Diabetes is induced in rats (e.g., Sprague-Dawley or Brown Norway strains)
by a single intraperitoneal injection of streptozotocin (STZ). Hyperglycemia is confirmed by
measuring blood glucose levels.

o Drug Administration: Feniralstat would be administered orally on a daily basis for a specified
period (e.g., 2-4 weeks) after the onset of diabetes.

» Efficacy Assessment:

o Retinal Vascular Permeability: This is a key endpoint and can be measured using
fluorescein angiography or the Evans blue dye leakage method as described for the HAE
model. In fluorescein angiography, the leakage of fluorescein from retinal vessels is
visualized and can be quantified.

o Retinal Thickness: Retinal thickness, a surrogate for edema, can be measured using
optical coherence tomography (OCT) in living animals or through histological analysis of
retinal cross-sections.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In Vitro and In Vivo Efficacy of Feniralstat: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10854778#in-vitro-and-in-vivo-studies-of-feniralstat-
s-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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